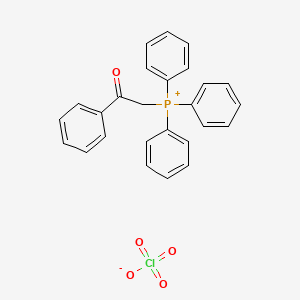
1h-Benz(de)isoquinoline-1,3(2h)-dione, 2-(3-(dimethylamino)propyl)-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- is a complex organic compound known for its unique structure and significant biological activity This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties
Vorbereitungsmethoden
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The dimethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- involves its interaction with specific molecular targets. For instance, as an inhibitor of the hepatitis C virus NS5B polymerase, it binds to the non-nucleoside binding site of the enzyme, preventing the replication of the virus. This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Compared to other isoquinoline derivatives, 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- stands out due to its unique combination of a nitro group and a dimethylamino propyl side chain. Similar compounds include:
1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitro and dimethylamino propyl groups, resulting in different chemical properties.
2,3-Dihydro-1H-benzo[de]isoquinoline: Another isoquinoline derivative with different substituents, leading to varied biological activities.
Eigenschaften
CAS-Nummer |
92078-85-8 |
|---|---|
Molekularformel |
C17H17N3O4 |
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)propyl]-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17N3O4/c1-18(2)9-4-10-19-16(21)12-6-3-5-11-14(20(23)24)8-7-13(15(11)12)17(19)22/h3,5-8H,4,9-10H2,1-2H3 |
InChI-Schlüssel |
HXUICTWMWMKWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


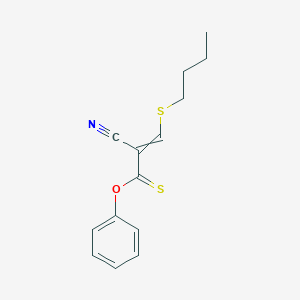
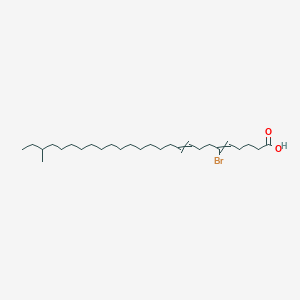
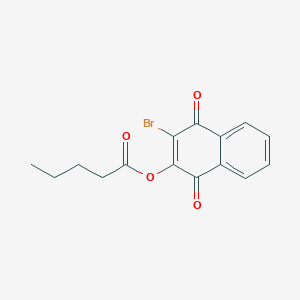
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
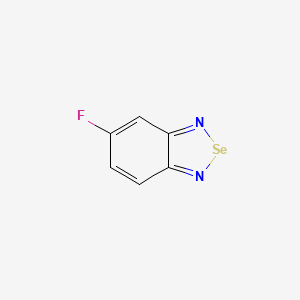
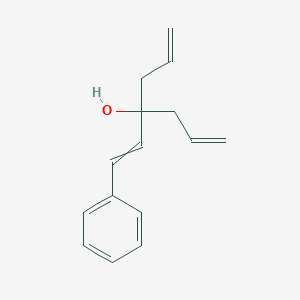

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)

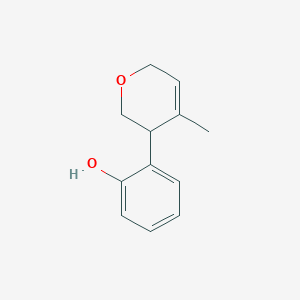

![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
